
BMS-690514
Descripción general
Descripción
BMS-690514 es un inhibidor potente y selectivo del receptor del factor de crecimiento epidérmico, del receptor 2 del factor de crecimiento epidérmico humano, del receptor 4 del factor de crecimiento epidérmico humano y de las quinasas del receptor del factor de crecimiento endotelial vascular. Este compuesto ha mostrado actividades antitumorales y antiangiogénicas significativas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
BMS-690514 se ha estudiado ampliamente por su potencial para tratar varios tipos de cáncer, particularmente el cáncer de pulmón de células no pequeñas. Ha mostrado eficacia en la inhibición del crecimiento tumoral y la angiogénesis en modelos preclínicos. Además, this compound se ha investigado por su posible uso en combinación con radioterapia para mejorar los efectos antitumorales .
Mecanismo De Acción
BMS-690514 ejerce sus efectos al inhibir la actividad del receptor del factor de crecimiento epidérmico, del receptor 2 del factor de crecimiento epidérmico humano, del receptor 4 del factor de crecimiento epidérmico humano y de las quinasas del receptor del factor de crecimiento endotelial vascular. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación, supervivencia y angiogénesis de las células tumorales. El compuesto induce apoptosis en las células tumorales y reduce el flujo sanguíneo tumoral, contribuyendo a su eficacia antitumoral .
Métodos De Preparación
La síntesis de BMS-690514 implica múltiples pasos, incluida la formación de un sistema de anillo de pirrolo[2,1-f][1,2,4]triazina. La ruta sintética generalmente comienza con la preparación de intermediarios clave, seguida de ciclización y modificaciones de grupos funcionales. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al tiempo que garantizan la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
BMS-690514 experimenta varias reacciones químicas, incluidas la oxidación y la glucuronidación. Los reactivos comunes utilizados en estas reacciones incluyen enzimas citocromo P450 y glucuronosiltransferasas. Los principales productos formados a partir de estas reacciones son metabolitos oxidados y glucuronidados .
Comparación Con Compuestos Similares
BMS-690514 es único en su capacidad para inhibir múltiples familias de quinasas receptoras, incluidas las quinasas del receptor del factor de crecimiento epidérmico y del factor de crecimiento endotelial vascular. Los compuestos similares incluyen brivanib, que está optimizado para la inhibición del receptor del factor de crecimiento endotelial vascular, y otros inhibidores de la tirosina quinasa que se dirigen al receptor del factor de crecimiento epidérmico y al receptor 2 del factor de crecimiento epidérmico humano. La doble inhibición de this compound de las quinasas del receptor del factor de crecimiento epidérmico y del factor de crecimiento endotelial vascular proporciona un espectro más amplio de actividad antitumoral .
Actividad Biológica
BMS-690514 is a potent, reversible small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family, including HER2 and HER4, as well as the vascular endothelial growth factor receptors (VEGFRs). This compound has garnered attention for its potential in treating various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, preclinical and clinical findings, and safety profile.
This compound works by inhibiting key signaling pathways involved in tumor growth and angiogenesis. By blocking the activity of EGFR, HER2, HER4, and VEGFRs, this compound disrupts the downstream signaling cascades that promote cell proliferation and survival. This dual inhibition is significant in treating cancers driven by these pathways.
Key Mechanisms:
- EGFR Inhibition : this compound effectively inhibits autophosphorylation of EGFR with an IC50 in the nanomolar range. This leads to decreased MAP kinase phosphorylation and reduced cell proliferation in tumor cells expressing mutant EGFR .
- HER2 and HER4 Inhibition : The compound also inhibits HER2 phosphorylation with an IC50 of approximately 45 nmol/L .
- VEGF Signaling Disruption : By targeting VEGFRs, this compound reduces angiogenesis, which is critical for tumor growth and metastasis .
Preclinical Findings
In preclinical studies, this compound demonstrated significant antitumor activity across various xenograft models. The compound was well tolerated at doses that effectively inhibited tumor growth.
Table 1: Antitumor Activity in Xenograft Models
Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|---|
SNU-216 | Gastric | 10 | 90 |
AU565 | Breast | 30 | 80 |
KPL-4 | Breast | 50 | 70 |
HCC202 | Breast | 60 | 60 |
Clinical Studies
This compound has been evaluated in several clinical trials, particularly focusing on its efficacy and safety in patients with advanced solid tumors.
Phase I-IIa Study
A notable phase I-IIa study assessed the maximum tolerated dose (MTD) of this compound in patients with NSCLC. The MTD was established at 200 mg/day. The study reported manageable safety profiles with common adverse events including diarrhea and rash .
Key Findings:
- Disease Control Rate : Approximately 43.3% in erlotinib-naïve patients.
- Objective Response Rate : 3.3% in the same cohort.
- Patients with EGFR mutations showed a higher disease control rate compared to those with wild-type EGFR .
Safety Profile
The safety profile of this compound has been characterized by its tolerability at therapeutic doses. Common side effects include:
- Diarrhea
- Acneiform rash
- Dry skin
These adverse effects were generally manageable and did not lead to significant discontinuation rates among participants in clinical trials .
Propiedades
IUPAC Name |
(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042689 | |
Record name | BMS-690514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859853-30-8 | |
Record name | BMS-690514 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-690514 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11665 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-690514 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.